
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a complex arrangement of phenyl and methoxyphenyl groups attached to an aniline backbone, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxyaniline with benzaldehyde derivatives under acidic conditions to form the intermediate Schiff base. This intermediate is then subjected to a Wittig reaction with triphenylphosphonium ylide to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like column chromatography or recrystallization is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline exerts its effects involves interactions with specific molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The compound’s structure allows it to participate in π-π stacking interactions and hydrogen bonding, which are crucial for its activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2,2-Diphenylethenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N-(4-hydroxyphenyl)-N-phenylaniline
- 4-(2,2-Diphenylethenyl)-N-(4-chlorophenyl)-N-phenylaniline
Uniqueness
4-(2,2-Diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline stands out due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in organic electronics and photonics.
Propiedades
Número CAS |
89115-11-7 |
|---|---|
Fórmula molecular |
C33H27NO |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
4-(2,2-diphenylethenyl)-N-(4-methoxyphenyl)-N-phenylaniline |
InChI |
InChI=1S/C33H27NO/c1-35-32-23-21-31(22-24-32)34(29-15-9-4-10-16-29)30-19-17-26(18-20-30)25-33(27-11-5-2-6-12-27)28-13-7-3-8-14-28/h2-25H,1H3 |
Clave InChI |
YBZDXRNISDJPIP-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


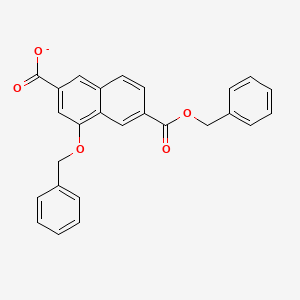
![6-ethyl-N-(1-phenylethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14179557.png)
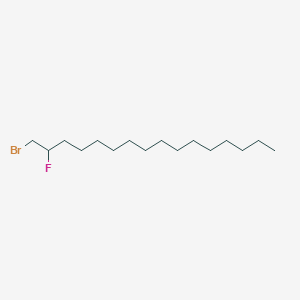
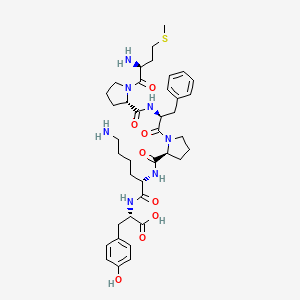
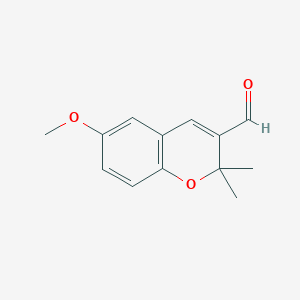
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
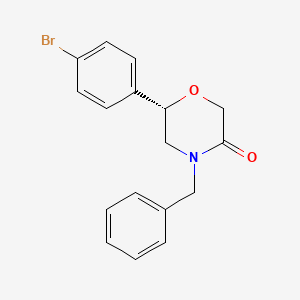
![4-[4-(Methanesulfonyl)phenyl]but-3-yn-2-one](/img/structure/B14179610.png)

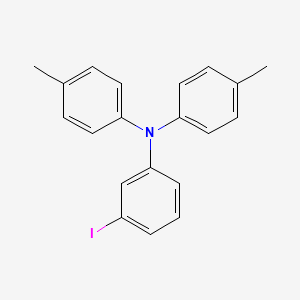
![N-[1-(4-Methoxyphenyl)but-3-en-1-yl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14179618.png)
